10-Hexadecylacridin-10-ium bromide
Description
10-Hexadecylacridin-10-ium bromide is a quaternary ammonium compound belonging to the acridinium family, characterized by a planar acridinium core substituted with a hexadecyl (C₁₆H₃₃) chain at the 10-position. These compounds are typically used in pharmaceutical intermediates, surfactants, and antifungal agents due to their cationic nature and ability to intercalate into biological membranes .
Properties
CAS No. |
144191-55-9 |
|---|---|
Molecular Formula |
C29H42BrN |
Molecular Weight |
484.6 g/mol |
IUPAC Name |
10-hexadecylacridin-10-ium;bromide |
InChI |
InChI=1S/C29H42N.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-24-30-28-22-17-15-20-26(28)25-27-21-16-18-23-29(27)30;/h15-18,20-23,25H,2-14,19,24H2,1H3;1H/q+1;/p-1 |
InChI Key |
WWRYAHAKRWNCJQ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+]1=C2C=CC=CC2=CC3=CC=CC=C31.[Br-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-Hexadecylacridin-10-ium bromide typically involves the alkylation of acridine with a long-chain alkyl halide, such as hexadecyl bromide. The reaction is carried out in the presence of a base, such as potassium carbonate, under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods: In an industrial setting, the production of 10-Hexadecylacridin-10-ium bromide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems .
Chemical Reactions Analysis
Types of Reactions: 10-Hexadecylacridin-10-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form acridone derivatives.
Reduction: Reduction reactions can convert the acridine core to dihydroacridine.
Substitution: Nucleophilic substitution reactions can occur at the acridine nitrogen, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products: The major products formed from these reactions include acridone derivatives, dihydroacridine, and various substituted acridine compounds .
Scientific Research Applications
10-Hexadecylacridin-10-ium bromide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in polymerization reactions and in the extraction and preconcentration of ionic species.
Biology: Acts as a fluorescent probe for studying biological membranes and cellular processes.
Medicine: Investigated for its potential anticancer and antimicrobial properties.
Industry: Utilized in the formulation of antiseptics and disinfectants.
Mechanism of Action
The mechanism of action of 10-Hexadecylacridin-10-ium bromide involves its interaction with biological membranes. The long hydrocarbon chain allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its role as an antiseptic .
Comparison with Similar Compounds
Structural and Chemical Properties
The acridinium core is common across these compounds, but substituents significantly influence their physicochemical and biological behaviors:
| Compound | Molecular Formula | Molecular Weight | Key Substituents | Applications |
|---|---|---|---|---|
| 10-Hexadecylacridin-10-ium bromide (hypothetical) | C₂₉H₄₃BrN | ~478.56 | C₁₆H₃₃ alkyl chain | Surfactants, drug delivery |
| 10-Methylacridinium bromide | C₁₄H₁₂BrN | 274.16 | Methyl group | Pharmaceuticals, research |
| 9-Amino-10-methylacridinium bromide | C₁₄H₁₃BrN₂ | 289.17 | Methyl + amino group | Antifungal agents, dyes |
| Sepantronium bromide (YM-155) | C₂₀H₁₉BrN₄O₃ | 443.29 | Cyclohexenyl + methyl ether | Survivin inhibitor (cancer therapy) |
The hexadecyl chain in the target compound likely enhances lipid solubility and membrane interaction compared to smaller substituents in analogs .
Pharmacokinetic and Toxicological Profiles
- Sepantronium Bromide: High tumor selectivity in vivo, with minimal effects on normal proteins like Bcl-2 or α-actin . No reported acute toxicity in preclinical models.
- Methyl Bromide (non-acridinium analog): Highly toxic, causing neurotoxicity, respiratory failure, and permanent vision loss . Used as a pesticide but restricted due to health risks .
Note: The hexadecyl chain in 10-hexadecylacridinium bromide may reduce systemic toxicity compared to smaller alkyl halides (e.g., methyl bromide) by limiting volatility and tissue penetration .
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